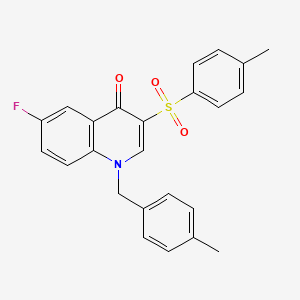
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned is a quinolinone, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, or rearrangement. The exact method would depend on the starting materials and the functional groups present in the final compound .Molecular Structure Analysis
Techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry are often used to determine the structure of organic compounds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the compound can give clues about its reactivity .Physical And Chemical Properties Analysis
This could include looking at the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties like acidity or basicity might also be relevant .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The importance of antioxidants in various fields, including food engineering, medicine, and pharmacy, has led to the development of critical tests to determine antioxidant activity. These tests, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), are based on chemical reactions and spectrophotometry. They have been applied successfully in antioxidant analysis or the determination of antioxidant capacity in complex samples, offering a pathway to understand and improve the antioxidant properties of compounds like "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (Munteanu & Apetrei, 2021).
Genetic Polymorphisms and Drug Efficacy
The relationship between genetic polymorphisms, such as those in the MTHFR gene, and the efficacy of antifolate and fluoropyrimidine agents is critical. These polymorphisms can significantly affect the clinical outcomes of therapies involving compounds with structures similar to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (De Mattia & Toffoli, 2009).
Treatment of Organic Pollutants
The enzymatic approach to remediation or degradation of organic pollutants, enhanced by redox mediators, offers an innovative way to address environmental challenges. Enzymes such as laccases and peroxidases, in combination with redox mediators, can significantly improve the efficiency of degrading recalcitrant compounds. This research area opens the door for "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" to play a role in environmental protection and pollution treatment (Husain & Husain, 2007).
Novel Therapeutic Applications
The exploration of tetrahydroisoquinolines for their therapeutic potential in cancer, malaria, CNS disorders, and more highlights the versatility of compounds with similar structures to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one". These compounds demonstrate a wide range of activities that could lead to new drugs with unique mechanisms of action (Singh & Shah, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-3-7-18(8-4-16)14-26-15-23(24(27)21-13-19(25)9-12-22(21)26)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCNBMKLIOCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


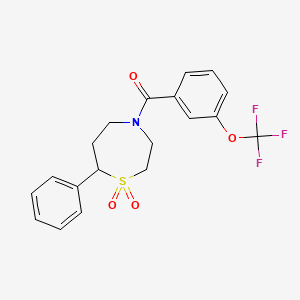
![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
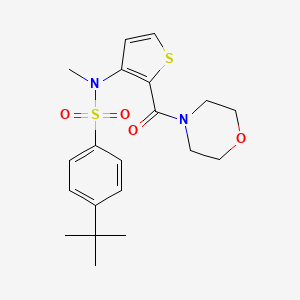
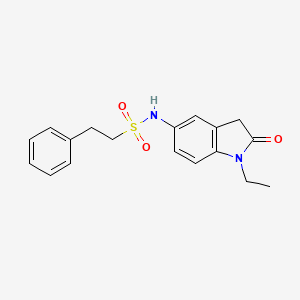
![[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2776780.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2776781.png)

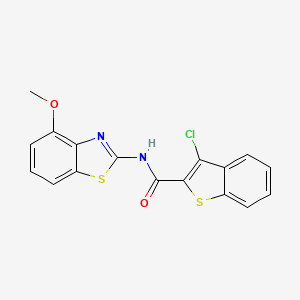

![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)

![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)